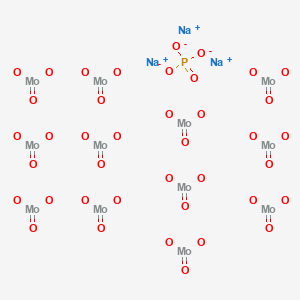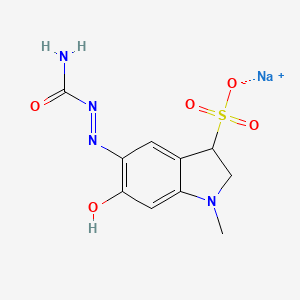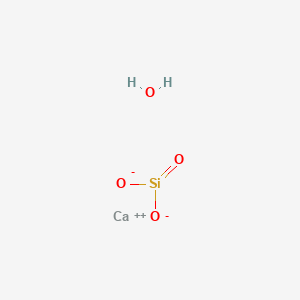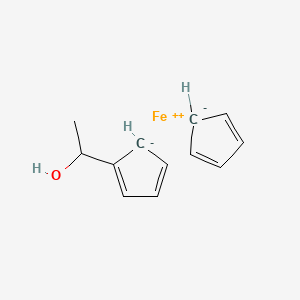
偏钒酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium Orthovanadate is employed in chemical fertilizer industries and used as a corrosion inhibitor. It is also used for ammonia synthesis and as a catalyst in the oil & gas industry .
Synthesis Analysis
Potassium Orthovanadate can be synthesized from various methods. For instance, it can be produced by heating uranovanadic acid under hydrothermal conditions . Another method involves the calcification of Potassium Orthovanadate to produce calcium vanadate .Molecular Structure Analysis
The molecular formula of Potassium Orthovanadate is K3O4V . The InChI representation isInChI=1S/3K.4O.V/q3*+1;;3*-1; . The Canonical SMILES representation is [O-]V([O-])[O-].[K+].[K+].[K+] . Chemical Reactions Analysis
Potassium Orthovanadate has been found to have antioxidant activity and prevent oxidative disturbance in cells in vitro . It also has the potential to inhibit ATPase activity, which is significantly elevated in certain conditions .Physical and Chemical Properties Analysis
Potassium Orthovanadate has a molecular weight of 232.234 g/mol . It has 0 Hydrogen Bond Donor Count, 4 Hydrogen Bond Acceptor Count, and 0 Rotatable Bond Count . Its Exact Mass and Monoisotopic Mass are both 231.814736 g/mol .科学研究应用
1. 稀土正钒酸盐纳米棒/纳米晶体/纳米纺锤体的合成偏钒酸钾在稀土正钒酸盐纳米棒、纳米颗粒和纳米纺锤体的合成中起着至关重要的作用 {svg_1}. 这些纳米结构具有独特的结构、电子、光学和磁性特性,这些特性通常与尺寸和形状有关 {svg_2}. 它们在各种有前景的领域具有潜在的应用 {svg_3}.
催化性能
使用偏钒酸钾合成的稀土正钒酸盐已被发现具有显著的催化性能 {svg_4}. 例如,CeVO4似乎是异相光解中最有效的催化剂 {svg_5}. 通过研究亚甲基蓝的降解,已经评估了稀土正钒酸盐的光催化活性 {svg_6}.
电催化活性
通过在 1 M H2SO4 溶液中使用线性扫描伏安法研究析氢反应,已经检验了钒酸盐的电催化活性 {svg_7}. GdVO4 似乎是最有效的电催化剂 {svg_8}.
GSH 依赖性抗氧化系统的活化
已经发现正钒酸盐纳米粒子可以激活肝线粒体中的 GSH 依赖性抗氧化系统 {svg_9}. 这种激活提高了组织中氧化剂-抗氧化剂平衡的可靠性,尤其是在老年动物的肝线粒体中 {svg_10}.
治疗应用
钒是一种重要的超微量元素,它正引起人们的关注,特别是在医药应用方面 {svg_11}. 纳米形式的钒的独特氧化还原特性提供了抗氧化活性,并在体外防止了细胞中的氧化性扰动 {svg_12}.
晶体结构测定
偏钒酸钾用于测定各种化合物的晶体结构 {svg_13}. 例如,它已用于测定镉钾正钒酸盐 KCd4(VO4)3 的晶体结构 {svg_14}.
作用机制
Target of Action
Potassium orthovanadate primarily targets protein phosphotyrosyl phosphatases (PTPs) . PTPs are a large family of enzymes that catalyze the removal of phosphate groups from tyrosine residues . It also targets the ATPase activity of certain proteins, such as MutS, a mismatch DNA-binding protein .
Mode of Action
Potassium orthovanadate acts as a general competitive inhibitor for PTPs . It inhibits the ATPase activity of proteins like MutS . The inhibition by Potassium orthovanadate is reversible upon the addition of EDTA or by dilution .
Biochemical Pathways
Potassium orthovanadate affects the biochemical pathways involving PTPs and ATPase activity. It inhibits the ATPase activity of MutS, affecting the DNA post-replicative mismatch repair system (MMRS) . It also serves as a substrate for nucleoside phosphorylases .
Result of Action
The inhibition of PTPs and ATPase activity by Potassium orthovanadate can lead to various cellular effects. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in certain cancer cells . In the renal system, it has been shown to act as a potent diuretic .
Action Environment
The action, efficacy, and stability of Potassium orthovanadate can be influenced by various environmental factors. For example, it has been shown to act as a powerful vasoconstrictor in the gills of the common eel, Anguilla anguilla . More research is needed to fully understand how different environments impact the action of Potassium orthovanadate.
安全和危害
未来方向
Research has shown that Sodium Orthovanadate, a phosphate analog similar to Potassium Orthovanadate, can overcome sorafenib resistance of hepatocellular carcinoma cells by inhibiting Na+/K±ATPase activity and hypoxia-inducible pathways . This suggests that Potassium Orthovanadate may have potential therapeutic applications in the future.
生化分析
Biochemical Properties
Potassium Orthovanadate has been shown to serve as a substrate for nucleoside phosphorylases from various bacteria . This suggests that it may play a role in the metabolism of vanadate in cells and the function of nucleoside phosphorylases in this process .
Cellular Effects
Potassium Orthovanadate has been found to have significant effects on various types of cells. For instance, Sodium Orthovanadate, a related compound, has been shown to exhibit anti-angiogenic, antiapoptotic, and blood glucose-lowering effects on colon cancer associated with diabetes . It reduces the blood glucose level and tumor parameters in animals .
Molecular Mechanism
Potassium Orthovanadate’s mechanism of action is largely due to its ability to mimic the orthophosphate ion . This allows it to compete for the phosphate-binding sites in various enzymes, inhibiting their activity . It acts as a competitive inhibitor of ATPases, alkaline and acid phosphatases, and protein-phosphotyrosine phosphatases .
Temporal Effects in Laboratory Settings
The long-term effects of Potassium Orthovanadate consumption have been studied in old male animals. It was found that due to the activation of some chain links of the GSH-dependent antioxidant system, Potassium Orthovanadate nanoparticles increase the reliability of the prooxidant-antioxidant balance in tissues, especially in the liver mitochondria of old animals .
Metabolic Pathways
Potassium Orthovanadate is involved in various metabolic pathways due to its ability to inhibit enzymes involved in phosphate metabolism . It has been shown to inhibit several enzymes in the glycolytic pathway, including glyceraldehyde-3-phosphate dehydrogenase, phosphoglucomutase, and phosphoglyceromutase .
Transport and Distribution
Given its water-soluble nature , it is likely to be transported and distributed within cells and tissues via the body’s water-based fluids.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium Orthovanadate involves the reaction between Vanadium Pentoxide and Potassium Carbonate in water.", "Starting Materials": [ "Vanadium Pentoxide (V2O5)", "Potassium Carbonate (K2CO3)", "Water (H2O)" ], "Reaction": [ "Dissolve 10.6 grams of Vanadium Pentoxide (V2O5) in 100 mL of water to form a clear solution.", "Dissolve 6.9 grams of Potassium Carbonate (K2CO3) in 100 mL of water to form a clear solution.", "Slowly add the Potassium Carbonate solution to the Vanadium Pentoxide solution while stirring continuously.", "Heat the mixture to 80°C and maintain the temperature for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry it at 100°C for 24 hours to obtain Potassium Orthovanadate." ] } | |
CAS 编号 |
14293-78-8 |
分子式 |
K3O4V |
分子量 |
232.234 g/mol |
IUPAC 名称 |
tripotassium;trioxido(oxo)vanadium |
InChI |
InChI=1S/3K.4O.V/q3*+1;;3*-1; |
InChI 键 |
FBRINGOENSVSPU-UHFFFAOYSA-N |
规范 SMILES |
[O-][V](=O)([O-])[O-].[K+].[K+].[K+] |
产品来源 |
United States |
Q1: What are the primary applications of potassium orthovanadate in materials science?
A1: Potassium orthovanadate serves as a key precursor material in the synthesis of other valuable vanadium compounds. For example, it can be effectively converted into calcium vanadate (Ca10V6O25) through a calcification process using calcium oxide []. This calcium vanadate product finds direct application in the production of ferrovanadium, a crucial steel alloying material. Furthermore, the potassium from potassium orthovanadate can be recovered as potassium hydroxide, which is instrumental in vanadium slag decomposition processes [].
Q2: How is potassium orthovanadate utilized in the study of transition metal oxyions?
A2: Potassium orthovanadate acts as a suitable host material for doping with transition metal oxyions like hypomanganate ions []. This allows researchers to investigate the electronic structure and properties of these ions using techniques like electron spin resonance (ESR) spectroscopy. Studies on single crystals of potassium orthovanadate doped with hypomanganate ions have provided valuable insights into the tetrahedral structure of these ions and the nature of their electronic ground state [].
Q3: Are there environmentally friendly methods for producing vanadium oxides from potassium orthovanadate?
A3: Yes, recent research highlights a clean method for synthesizing vanadium oxides (V2O5, V2O3, and VO2) using potassium orthovanadate as the starting material []. This method utilizes reducible gases like hydrogen, natural gas, or ammonia at elevated temperatures (300-1500 °C) to reduce the vanadate. Notably, this process generates minimal waste, as the byproducts, sodium hydroxide and a vanadium-containing alkaline solution, can be recycled for further use [].
Q4: What are the advantages of using potassium orthovanadate as a precursor in vanadium oxide synthesis compared to other methods?
A4: Utilizing potassium orthovanadate as a precursor offers several advantages for vanadium oxide synthesis. The process, using reducible gases, allows for control over the oxidation state of the final vanadium oxide product by adjusting reaction parameters like temperature and gas composition []. Additionally, this method exhibits high efficiency in converting the vanadate to the desired oxide. Lastly, the byproducts generated are less environmentally detrimental and can be recycled, contributing to a cleaner and more sustainable production process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diazanium;5-[(3,4-dihydroxyphenyl)diazenyl]-2-[(E)-2-[4-[(3,4-dihydroxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B1143335.png)



![2-Amino-3-[4-[5-(dimethylamino)naphthalen-1-yl]sulfonyloxyphenyl]propanoic acid](/img/structure/B1143345.png)



